1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one
Overview
Description
1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one is an organic compound that belongs to the class of phenyl ketones It is characterized by the presence of a fluoro group and a hydroxy group on the phenyl ring, along with a methylpropanone moiety
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of this compound typically begins with 2-fluoro-4-hydroxyacetophenone.
Reaction with Methylating Agents: The key step involves the methylation of the acetophenone derivative.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods:
Large-Scale Synthesis: For industrial production, the process is scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones.
Reduction: Reduction of the ketone group can yield alcohol derivatives.
Substitution: The fluoro and hydroxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.
Substitution Reactions: Nucleophiles such as amines and thiols can be used under basic conditions to replace the fluoro or hydroxy groups.
Major Products:
Oxidation Products: Carboxylic acids and quinones.
Reduction Products: Alcohol derivatives.
Substitution Products: Amino and thio derivatives.
Scientific Research Applications
1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is explored for its use in the development of advanced materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one exerts its effects involves interactions with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Signal Transduction: It may modulate signal transduction pathways by interacting with receptors and other signaling molecules.
Cellular Effects: The compound can induce cellular responses such as apoptosis or cell cycle arrest through its interactions with cellular proteins.
Comparison with Similar Compounds
2-Fluoro-4-hydroxyacetophenone: Shares the fluoro and hydroxy groups but lacks the methylpropanone moiety.
4-Hydroxyacetophenone: Lacks the fluoro group and has different reactivity and applications.
2-Fluoro-4-methoxyacetophenone: Contains a methoxy group instead of a hydroxy group, leading to different chemical properties.
Properties
IUPAC Name |
1-(2-fluoro-4-hydroxyphenyl)-2-methylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-6(2)10(13)8-4-3-7(12)5-9(8)11/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTNGONZGVZSEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=C(C=C(C=C1)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695668 | |
Record name | 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10695668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208078-35-6 | |
Record name | 1-(2-Fluoro-4-hydroxyphenyl)-2-methyl-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1208078-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10695668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-fluoro-4-hydroxyphenyl)-2-methylpropan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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